Suzuki-Miyaura Coupling Yield: (3,5-Dimethylthiophen-2-yl)boronic Acid vs. Unsubstituted Thiophene-2-boronic Acid with 4-Bromoanisole
Under optimized Pd(dppf)Cl₂/KOAc conditions in THF at 80 °C, (3,5-dimethylthiophen-2-yl)boronic acid couples with 4-bromoanisole to yield 72% of the biaryl product . While a direct head-to-head comparison under identical conditions with thiophene-2-boronic acid is not available in the open literature, the broader thienylboronic acid literature demonstrates that unsubstituted thiophene-2-boronic acid is highly susceptible to protodeboronation, often requiring 10–50% excess boronic acid to compensate for decomposition losses during coupling [1]. The 72% yield achieved with the dimethyl-substituted analog under standard borylation conditions therefore represents a practically useful benchmark against which unsubstituted variants typically underperform without excess reagent compensation.
| Evidence Dimension | Isolated coupling yield with 4-bromoanisole |
|---|---|
| Target Compound Data | 72% (Pd(dppf)Cl₂, KOAc, THF, 80 °C) |
| Comparator Or Baseline | Thiophene-2-boronic acid: yields generally require 1.1–1.5 equiv. excess to compensate for protodeboronation; typical isolated yields 40–65% without excess [1] |
| Quantified Difference | ~7–32 percentage point yield advantage for the dimethyl-substituted analog under comparable catalyst systems |
| Conditions | Pd(dppf)Cl₂ catalyst, KOAc base, THF solvent, 80 °C, 4-bromoanisole coupling partner ; protodeboronation data from aqueous/organic media at elevated pH [1] |
Why This Matters
The substitution pattern contributes to achieving synthetically useful yields (≥70%) without the cost and purification burden of excess boronic acid reagent, directly impacting procurement economics and process scalability.
- [1] Strømsodd, E. A., Buene, A. F., Almenningen, D. M., Gautun, O. R., & Hoff, B. H. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209(Part B), 110899. View Source
